

Technical Guide to the Physical Properties of Allyl Formate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyl formate**

Cat. No.: **B156743**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **allyl formate** (CAS No. 1838-59-1). The information herein is compiled for use in research, quality control, and drug development contexts, with a focus on quantitative data and standardized experimental methodologies.

Allyl Formate: An Overview

Allyl formate ($C_4H_6O_2$) is an unsaturated ester recognized for its characteristic ethereal, fruity odor.^{[1][2]} It presents as a clear, colorless liquid at standard conditions.^{[1][2][3][4]} As a reactive chemical intermediate, a thorough understanding of its physical properties is critical for its safe handling, application in synthesis, and evaluation in various formulations.

Core Physical Properties

The quantitative physical properties of **allyl formate** are summarized in the table below. Data has been aggregated from multiple sources to provide a comparative overview.

Property	Value	Units	Notes and Citations
Molecular Formula	C ₄ H ₆ O ₂	-	[1] [2] [5] [6]
Molecular Weight	86.09	g/mol	[1] [2] [3] [4] [6]
Density	0.922	g/cm ³	at 20 °C [1] [3] [7]
Boiling Point	83 - 85	°C	at 760 mmHg [1] [4]
	83.6	°C	[3] [6] [7]
Melting Point	-84.81	°C	Estimated value [1] [3]
	9 - 10	°C	Literature value [5]
Flash Point	6.11 - 7	°C	[1] [3] [4] [5]
Refractive Index	1.392 - 1.4009	-	at 20 °C [1] [3] [5] [8]
Vapor Pressure	72.2	mmHg	at 25 °C [3] [4]
Solubility	Slightly soluble in water. Soluble in alcohols and oils.	-	[1] [2] [4]

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for the experimental determination of the key physical properties of liquid compounds such as **allyl formate**.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

Apparatus:

- Small test tube (e.g., 10x75 mm)
- Capillary tube (sealed at one end)

- Heating apparatus (e.g., aluminum block heater with magnetic stirring)
- Calibrated thermometer or temperature probe
- Small magnetic stir bar

Procedure:

- Add approximately 0.5 mL of the **allyl formate** sample into the small test tube along with a magnetic stir bar.
- Invert a capillary tube (sealed end up) and place it inside the test tube, submerged in the liquid.
- Place the assembly into the heating block and insert a thermometer so that the bulb is level with the top of the liquid, ensuring it does not touch the sides of the test tube.
- Begin gentle stirring and heating. Observe the open end of the capillary tube.
- A slow stream of bubbles will first emerge as trapped air expands. As the temperature approaches the boiling point, this will become a rapid and continuous stream of bubbles as the vapor pressure of the sample equals the atmospheric pressure.[9]
- Once a continuous stream is observed, stop heating.
- The bubbling will slow down and stop. The moment the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point.[9][10]

Determination of Density (Gravimetric Method)

This protocol uses a graduated cylinder and an electronic balance to determine density.[11]

Apparatus:

- 10 mL or 25 mL graduated cylinder
- Electronic balance (readable to at least 0.001 g)
- Thermometer

- Pasteur pipette

Procedure:

- Measure and record the mass of a clean, dry 100-mL graduated cylinder.[11]
- Using a pipette, carefully transfer a known volume of **allyl formate** (e.g., 20-25 mL) into the graduated cylinder. Record the volume precisely, reading from the bottom of the meniscus. [11]
- Measure and record the combined mass of the graduated cylinder and the **allyl formate** sample.[11]
- Measure and record the temperature of the liquid.
- Calculate the mass of the **allyl formate** by subtracting the mass of the empty cylinder from the combined mass.
- Calculate the density using the formula: Density = Mass / Volume.
- Repeat the procedure at least twice more and calculate the average density to ensure precision.[11]

Determination of Refractive Index (Abbe Refractometer)

The Abbe refractometer is a standard instrument for the rapid and accurate measurement of the refractive index of liquids.[12]

Apparatus:

- Abbe refractometer
- Constant temperature water bath circulator
- Light source (typically integrated)
- Dropper or pipette
- Lint-free tissues and a suitable solvent (e.g., ethanol or isopropanol)

Procedure:

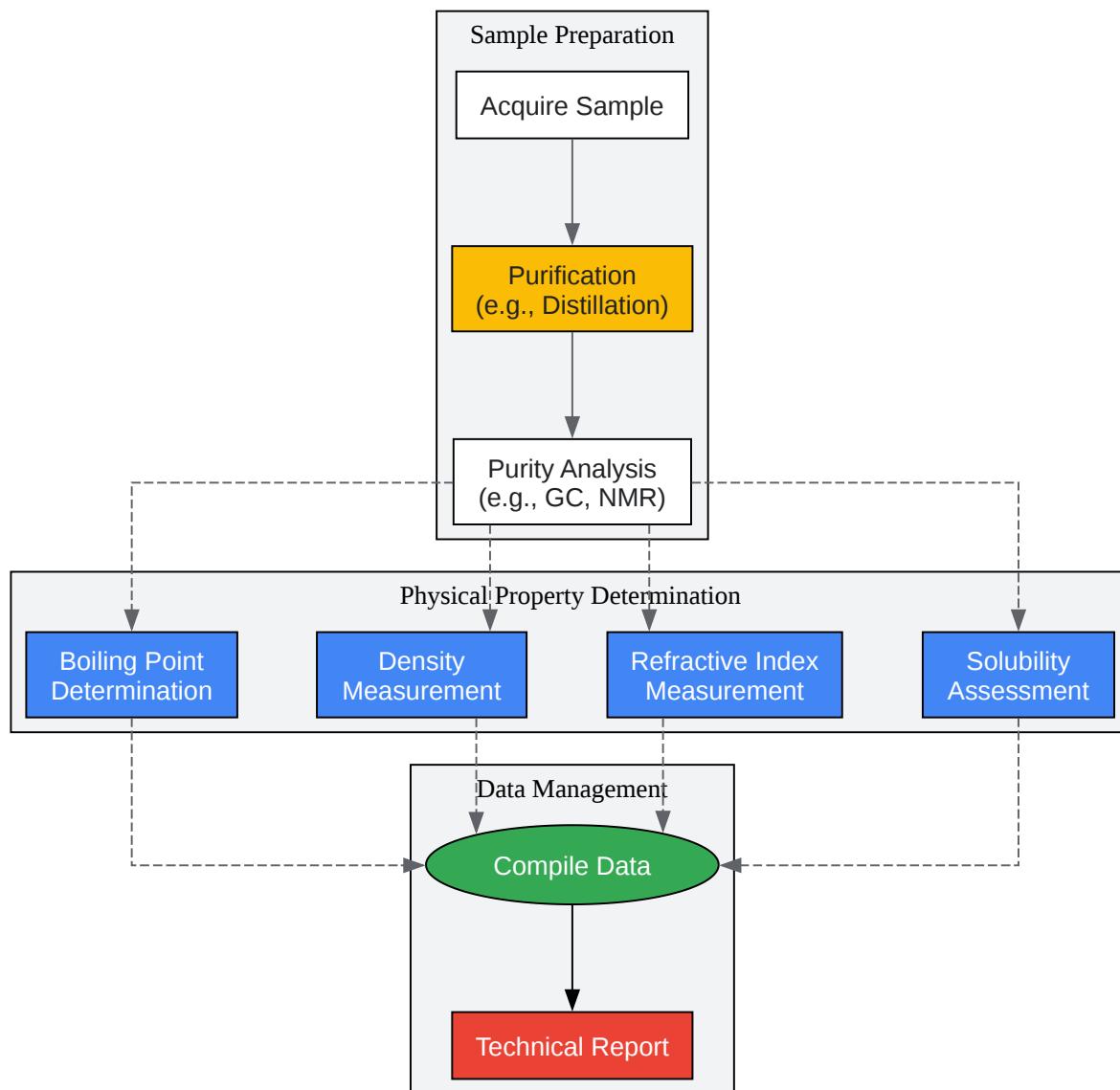
- Turn on the refractometer's light source and the water bath circulator set to a standard temperature (e.g., 20.0 °C). Allow the instrument to equilibrate.
- Open the prism assembly. Using a clean, lint-free tissue and solvent, carefully clean the surfaces of both the illuminating and refracting prisms. Allow the solvent to evaporate completely.
- Using a clean pipette, place 2-3 drops of **allyl formate** onto the surface of the lower (illuminating) prism.
- Close the prism assembly firmly. The liquid sample should spread to form a thin, uniform layer.
- Look through the eyepiece. Turn the coarse adjustment knob until the light field and dark field boundary comes into view.
- If a colored fringe is visible at the boundary, turn the chromaticity adjustment (Amici prisms) until the boundary is sharp and achromatic (black and white).
- Turn the fine adjustment knob to center the sharp boundary line precisely on the crosshairs of the reticle.
- Press the "read" button or look at the scale to obtain the refractive index value.

Determination of Solubility (Isothermal Shake-Flask Method)

This method determines solubility by establishing equilibrium between the solute and solvent at a constant temperature.[\[13\]](#)[\[14\]](#)

Apparatus:

- Multiple sealed flasks or vials
- Orbital shaker with a temperature-controlled chamber


- Analytical balance
- Volumetric glassware
- Centrifuge or filtration apparatus (e.g., syringe filters)
- Analytical instrument for quantification (e.g., GC, HPLC)

Procedure:

- Ensure both the **allyl formate** (solute) and the solvent (e.g., water, ethanol) are pure.[14]
- To a series of flasks, add a measured volume of the solvent.
- Add an excess amount of **allyl formate** to each flask. The presence of undissolved solute is necessary to ensure saturation.[14]
- Seal the flasks and place them in the temperature-controlled shaker set to the desired temperature.
- Agitate the flasks for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
- After equilibration, stop the agitation and allow the flasks to stand in the temperature bath for several hours to let undissolved material settle.
- Carefully withdraw a sample from the clear supernatant of each flask. Separate the saturated solution from the undissolved solute immediately via centrifugation or filtration to prevent changes in concentration.[14]
- Accurately dilute the saturated solution with a suitable solvent.
- Analyze the concentration of **allyl formate** in the diluted solution using a pre-calibrated analytical method.
- Calculate the original concentration in the saturated solution to determine the solubility.

Workflow for Physical Property Characterization

The logical workflow for the comprehensive characterization of a liquid chemical's physical properties is outlined below. This process ensures that measurements are performed on a well-defined sample and that data is collected systematically.

[Click to download full resolution via product page](#)

Caption: Workflow for characterizing the physical properties of a liquid chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ALLYL FORMATE | 1838-59-1 [chemicalbook.com]
- 2. Buy Allyl formate (EVT-310729) | 1838-59-1 [evitachem.com]
- 3. echemi.com [echemi.com]
- 4. allyl formate, 1838-59-1 [thegoodsentscompany.com]
- 5. allyl formate | CAS#:1838-59-1 | Chemsoc [chemsrc.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. synergzine.com [synergzine.com]
- 8. guidechem.com [guidechem.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Refractive index - Wikipedia [en.wikipedia.org]
- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [Technical Guide to the Physical Properties of Allyl Formate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156743#what-are-the-physical-properties-of-allyl-formate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com